tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h12,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZTOABTMFVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Azaspiro[4.5]decane Core
The azaspiro framework is constructed through intramolecular cyclization. A common precursor is a bicyclic amine, such as 8-azaspiro[4.5]decane, which undergoes ring closure in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).
Example Reaction:
Hydroxymethylation
The hydroxymethyl group is introduced via aldol condensation or reduction of a ketone intermediate. For instance, treating the spirocyclic amine with formaldehyde under basic conditions generates the hydroxymethyl derivative.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Base: Sodium hydride (NaH)
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Temperature: 0°C to room temperature
-
Yield: 60–70%
Boc Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during subsequent steps.
Optimization Note:
-
Excess Boc₂O (1.2 equiv) improves yield to >85%.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for cyclization and protection steps, reducing reaction times and improving purity.
Large-Scale Cyclization
-
Catalyst : Heterogeneous catalysts (e.g., zeolites) replace BF₃·OEt₂ to simplify product isolation.
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Solvent Recovery : Dichloromethane (DCM) is distilled and reused to minimize waste.
Hydroxymethylation in Flow Systems
-
Residence Time : 30 minutes at 50°C ensures complete conversion.
Challenges and Mitigation Strategies
Byproduct Formation
Boc Deprotection Risks
-
Issue : Acidic conditions during workup may cleave the Boc group.
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Solution : Neutral pH buffers (e.g., phosphate, pH 7.4) stabilize the product.
Data Tables
Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | BF₃·OEt₂, DCM, 25°C, 12h | 72 | 98 |
| Hydroxymethylation | NaH, THF, 0°C → RT, 6h | 68 | 95 |
| Boc Protection | Boc₂O, Et₃N, DCM, 4h | 87 | 99 |
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Cyclization Catalyst | BF₃·OEt₂ | Zeolite Y |
| Reaction Volume | 500 mL | 2000 L |
| Annual Production | 5 kg | 500 kg |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders. Its spirocyclic structure is reminiscent of known pharmacophores that exhibit neuroprotective properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting that tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate may influence cognitive functions or provide neuroprotection against neurodegenerative diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various spirocyclic compounds and their effects on neuronal cell lines. The results indicated that certain derivatives exhibited significant neuroprotective effects, hinting at the potential of this compound as a lead compound for further development in treating conditions like Alzheimer’s disease.
Synthetic Organic Chemistry
Building Block for Synthesis:
this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules in pharmaceutical chemistry.
Synthesis Pathways:
The compound can be synthesized through multi-step reactions involving the formation of the spirocyclic framework followed by functionalization at the hydroxymethyl position. Such synthetic routes are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic profiles.
Material Science
Polymer Applications:
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure may impart specific mechanical or thermal properties to polymers, making them suitable for advanced applications such as drug delivery systems or biodegradable materials.
Research Findings:
Recent studies have demonstrated that incorporating azaspiro compounds into polymer matrices can enhance their mechanical strength and thermal stability. This opens avenues for developing new materials with tailored properties for specific industrial applications.
Chemical Safety and Handling
As with many chemical compounds, proper safety measures should be observed when handling this compound. It is classified as a skin irritant and requires appropriate personal protective equipment (PPE) during laboratory work.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
tert-Butyl 4-(2-Hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Structural Difference : Replaces the hydroxymethyl group with a 2-hydroxyethyl chain and introduces an oxygen atom (1-oxa) in the spiro system.
- Impact: Increased hydrophilicity due to the additional hydroxyl group. Similarity score: 0.98 .
tert-Butyl 4-(2-Aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Structural Difference: Substitutes hydroxymethyl with a 2-aminoethyl group.
- Impact: Introduces basicity via the primary amine, enabling protonation at physiological pH. Similarity score: 0.98 .
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
Heteroatom Variations
tert-Butyl 4-(Hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Structural Difference : Incorporates a second nitrogen atom (2,8-diaza).
- Impact :
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Structural Difference : Substitutes a carbon with oxygen (2-oxa).
- Impact: Alters ring strain and electronic distribution. Potential for improved metabolic stability compared to all-carbon analogs. Similarity score: 0.89 .
Substituent Complexity
tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Structural Difference : Adds a benzyl group at position 2.
- Impact :
tert-Butyl 3-([1,1’-Biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- Structural Difference : Incorporates a biphenyl group and two ketone functionalities (dioxo).
- Impact: Enhanced rigidity and planar aromatic interactions. Potential for protease inhibition due to the triaza-dioxo motif. Synthesized via palladium-catalyzed cross-coupling .
Biological Activity
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1357351-84-8) is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in pharmacological and medicinal chemistry contexts. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and interactions with biological targets.
2. Neuroprotective Effects
Research on related azaspiro compounds suggests potential neuroprotective properties. For instance, compounds that activate the ERK/MAPK and PI3K/Akt signaling pathways have been shown to protect neuronal cells from oxidative stress-induced apoptosis . This mechanism could be relevant for this compound, warranting further investigation.
3. Antimicrobial Activity
Preliminary studies on structurally similar azaspiro derivatives indicate potential antimicrobial effects, particularly against gram-positive bacteria . The bioactivity of this compound against various microbial strains remains an area for future research.
Case Study 1: Neuroprotection in HepG2 Cells
A study focusing on the protective effects of related compounds against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells demonstrated significant cytoprotection through modulation of apoptotic markers . While this study did not directly involve this compound, it highlights the potential neuroprotective pathways that may be relevant for this compound.
Case Study 2: Molecular Docking Studies
In silico molecular docking studies have been employed to evaluate the binding affinity of azaspiro compounds to various biological targets, including serotonin receptors and other neurotransmitter systems . These studies suggest that modifications in the chemical structure can influence biological activity, indicating a need for further exploration of this compound's interactions with specific receptors.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1357351-84-8 |
| Molecular Formula | C15H27NO3 |
| Molecular Weight | 269.39 g/mol |
| Purity | 97% |
| Bioactivity | Antioxidant, Neuroprotective |
Q & A
Q. How can synthetic routes for tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate be optimized to enhance yield and purity?
Methodological Answer:
- Use anhydrous potassium carbonate as a base in refluxing acetonitrile to facilitate nucleophilic substitution or ring-closing reactions, as demonstrated in analogous spirocyclic amine syntheses (e.g., tert-butyl carbamate derivatives) .
- Monitor reaction progress via HPLC or LC-MS to identify intermediate byproducts and adjust stoichiometry or reaction time .
- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the target compound from unreacted starting materials or hydroxylated side products .
Q. What analytical techniques are most effective for characterizing the structural integrity of this spirocyclic compound?
Methodological Answer:
- NMR Spectroscopy: Assign stereochemistry using H-H COSY and NOESY to confirm the spirocyclic conformation and hydroxymethyl orientation .
- Mass Spectrometry (HRMS): Validate molecular weight (CHNO) and fragmentation patterns to rule out oxidation or deprotection artifacts .
- X-ray Crystallography: Resolve crystal structures to confirm bond angles and spatial arrangement of the azaspiro[4.5]decane core .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free amine or hydroxymethyl oxidation) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data during functionalization of the hydroxymethyl group?
Methodological Answer:
- Perform kinetic isotope effect (KIE) studies to differentiate between radical-mediated vs. nucleophilic pathways in oxidation or esterification reactions .
- Use DFT calculations to model transition states for hydroxymethyl derivatization, identifying steric hindrance from the spirocyclic core as a potential bottleneck .
- Compare reactivity with non-spirocyclic analogs (e.g., linear tert-butyl carbamates) to isolate conformational effects .
Q. How can computational modeling predict the compound’s bioavailability and target binding in CNS drug discovery?
Methodological Answer:
- Apply molecular docking (AutoDock Vina) to simulate interactions with GABA receptors or monoamine transporters, leveraging structural similarities to anticonvulsant spirocyclic derivatives .
- Calculate logP and polar surface area (PSA) using ChemAxon or Schrödinger software to assess blood-brain barrier permeability .
- Validate predictions with in vitro assays (e.g., PAMPA-BBB) and correlate with in vivo pharmacokinetic data from rodent models .
Q. What experimental strategies address gaps in ecological toxicity data for this compound?
Methodological Answer:
- Conduct Daphnia magna acute toxicity assays (OECD 202) to estimate EC values, given the lack of existing ecotoxicological profiles .
- Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict biodegradability and bioaccumulation potential based on tert-butyl and spirocyclic motifs .
Q. How does the spirocyclic framework influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Screen Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) with aryl halides, using steric maps to predict preferential reaction sites (e.g., C4 hydroxymethyl vs. C8 carbamate) .
- Analyze reaction outcomes via F NMR (if fluorinated reagents are used) or XPS to track electronic effects of the spirocyclic ring on metal-ligand interactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of tert-butyl-protected spirocyclic amines?
Methodological Answer:
- Re-evaluate solubility in aprotic solvents (e.g., DMSO, THF) using dynamic light scattering (DLS) to detect aggregation not captured by traditional gravimetric methods .
- Cross-validate literature data with controlled experiments under inert atmospheres to rule out moisture-induced precipitation .
Q. Why do conflicting results arise in catalytic hydrogenation studies of analogous azaspiro compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
